cis-1-Chloro-1,5-hexadiene
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Overview
Description
cis-1-Chloro-1,5-hexadiene: is an organic compound with the molecular formula C6H9Cl . It is a derivative of allyl chloride and is known for its potential human health effects as a hazardous air pollutant . This compound is a colorless liquid that is slightly soluble in water but easily soluble in organic solvents such as ethanol and diethyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method of synthesizing cis-1-Chloro-1,5-hexadiene involves the addition of chlorine gas to 1,5-hexadiene in the presence of a catalyst. The reaction proceeds at room temperature and under atmospheric pressure. The reaction mixture is then purified using techniques like distillation, recrystallization, and chromatography.
Industrial Production Methods: On an industrial scale, this compound can be produced by the ethenolysis of 1,5-cyclooctadiene using a catalyst derived from Re2O7 on alumina . Another method involves the reductive coupling of allyl chloride using magnesium .
Chemical Reactions Analysis
Types of Reactions: cis-1-Chloro-1,5-hexadiene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles and electrophiles, undergoing substitution reactions.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Cycloaddition Reactions: It can undergo cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr).
Catalysts: Re2O7 on alumina for ethenolysis.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used.
Addition Products: Halogenated or hydrogenated derivatives.
Cycloaddition Products: Cyclic compounds formed through Diels-Alder reactions.
Scientific Research Applications
cis-1-Chloro-1,5-hexadiene has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-1-Chloro-1,5-hexadiene involves its reactivity towards nucleophiles and electrophiles. It can form various intermediates and products through substitution, addition, and cycloaddition reactions . The molecular targets and pathways involved include the formation of allylic carbocations and resonance stabilization .
Comparison with Similar Compounds
1,5-Hexadiene: A non-chlorinated analog with similar reactivity but different physical properties.
cis-1,4-Hexadiene: Another isomer with different reactivity and applications.
Allyl Chloride: The parent compound from which cis-1-Chloro-1,5-hexadiene is derived.
Uniqueness: this compound is unique due to its specific reactivity patterns and applications in various fields. Its chlorinated structure imparts distinct chemical properties, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
27934-74-3 |
---|---|
Molecular Formula |
C₆H₉Cl |
Molecular Weight |
116.59 |
Origin of Product |
United States |
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